5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine is a chemical compound with the molecular formula C8H13NO. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine can be achieved through several methods. One common approach involves the reaction of 4,4-dimethyl-2-vinyl-1,3-dioxane with ammonia or primary amines under specific conditions. The reaction typically requires a solvent such as toluene and may be catalyzed by acids or bases to facilitate the formation of the oxazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The vinyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4,4-dimethyl-2-vinyl-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-5,6-dihydro-1,3-oxazine: Similar structure but with a phenyl group instead of a vinyl group.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-1,1,4,4-tetraoxide: Contains sulfur atoms in the ring structure
Properties
CAS No. |
37139-42-7 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-ethenyl-4,4-dimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H13NO/c1-4-7-9-8(2,3)5-6-10-7/h4H,1,5-6H2,2-3H3 |
InChI Key |
WFBZXEPSOKWDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(=N1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.